Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine
Description
Properties
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRJJIFPPXTXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Mode of Action
Compounds with trifluoromethyl groups are often involved in reactions with carbon-centered radical intermediates.
Biochemical Pathways
Compounds with trifluoromethyl groups are known to be involved in various chemical reactions, such as the suzuki–miyaura coupling.
Pharmacokinetics
It’s known that the compound has a molecular weight of 21723 g/mol, which could influence its bioavailability.
Biological Activity
Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine, also known as 2-methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine, is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C12H16F3N
- Molecular Weight: 239.26 g/mol
- CAS Number: 120994
Research indicates that compounds with trifluoromethyl groups exhibit enhanced binding affinity and selectivity for various biological targets. The trifluoromethyl group can influence the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Key Mechanisms:
- Serotonin Receptor Modulation:
- Inhibition of Enzymatic Activity:
- Anticancer Properties:
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
-
Antidepressant Activity:
A study demonstrated that compounds similar to this compound showed significant antidepressant-like effects in animal models by enhancing serotonergic neurotransmission . -
Anticancer Research:
In vitro studies evaluating the compound's effect on pancreatic cancer cells showed promising results with IC50 values indicating strong antiproliferative activity, suggesting potential for further development as an anticancer agent .
Scientific Research Applications
Applications in Medicinal Chemistry
Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine has been studied for its potential therapeutic effects:
- Antidepressant Properties : Some studies indicate that compounds with similar structures may exhibit antidepressant-like effects. The trifluoromethyl group can enhance binding affinity to neurotransmitter receptors, which could be relevant in developing new antidepressants .
- Neurological Research : Its structural analogs have been investigated for their roles in modulating neurotransmitter systems, particularly in the context of anxiety and depression .
- Synthesis of Pharmaceuticals : This compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its unique trifluoromethyl group can influence the pharmacokinetic properties of drugs .
Applications in Organic Synthesis
This compound is valuable in organic synthesis:
- Building Block for Complex Molecules : It can be used as a building block to synthesize more complex organic molecules, especially those required in medicinal chemistry .
- Reagent in Chemical Reactions : The compound acts as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions, due to its amine functional group .
Material Science Applications
The compound's unique properties make it suitable for various applications in material science:
- Fluorinated Polymers : this compound can be incorporated into fluorinated polymers to enhance their thermal stability and chemical resistance .
- Coatings and Adhesives : Its use in formulating coatings and adhesives has been explored due to its ability to improve adhesion properties and durability under harsh conditions .
Data Table of Applications
Case Study 1: Antidepressant Development
A study conducted on structurally similar compounds revealed that modifications like the trifluoromethyl group significantly affected receptor binding profiles, suggesting potential antidepressant activity. This opens avenues for further research into this compound as a lead compound for developing new antidepressants.
Case Study 2: Synthesis of Fluorinated Polymers
Research demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced chemical resistance and thermal stability. This application is particularly relevant for industries requiring durable materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine
- Structure : Differs by an ethyl (-CH₂CH₃) group instead of methyl (-CH₃) on the amine.
- Molecular Formula : C₁₂H₁₆F₃N (MW: 231.26 g/mol ).
- Key Properties : Higher lipophilicity (logP ~2.5–3.0) compared to the methyl analog due to the longer alkyl chain. Purity ≥90% with applications as a "versatile small molecule scaffold" in drug discovery .
- Synthesis : Likely involves alkylation of the primary amine precursor (1-[2-(trifluoromethyl)phenyl]propan-2-amine) with ethylating agents.
1-[2-(Trifluoromethyl)phenyl]propan-2-amine
- Structure : Primary amine lacking the methyl group on nitrogen.
- Molecular Formula : C₁₀H₁₂F₃N (MW: 203.20 g/mol ).
- Serves as a synthetic intermediate for further derivatization .
2-[4-(Trifluoromethyl)phenyl]propan-2-amine
- Structure : Positional isomer with -CF₃ at the para position of the phenyl ring.
- Molecular Formula : C₁₀H₁₂F₃N (MW: 203.20 g/mol ).
- Key Properties: Altered steric and electronic effects due to the -CF₃ group’s para orientation. Synonyms indicate hydrochloride salt forms, suggesting pharmaceutical relevance .
Ethyl[(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amine
- Structure : Enantiomer with -CF₃ at the meta position and (S)-configuration.
- Molecular Formula : C₁₂H₁₆F₃N (MW: 231.26 g/mol ).
- Key Properties : Stereochemistry may influence binding affinity in chiral environments (e.g., enzyme active sites). Meta-substitution alters electronic interactions compared to ortho analogs .
Physicochemical and Functional Comparisons
Key Findings:
Basicity : Primary amines (e.g., 1-[2-(CF₃)phenyl]propan-2-amine) are more basic than secondary amines, favoring protonation under physiological conditions .
Research and Application Insights
- Synthetic Challenges : Introducing the -CF₃ group at specific positions (e.g., ortho vs. para) often requires directed metal-catalyzed coupling or halogen-exchange reactions .
- Biological Relevance : The ethyl variant () is highlighted as a "versatile scaffold," suggesting utility in kinase inhibitor or GPCR-targeted drug discovery .
Preparation Methods
Preparation via Substituted Benzyl Chloride and Isobutyronitrile (Patent CN105085278A)
This method involves a two-step reaction sequence:
| Step | Reaction Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Reaction of substituted benzyl chloride with isobutyronitrile under organic base catalysis | Temperature: -78°C to 0°C; Solvent: THF, dioxane, toluene, or hexane | Substituted benzyl chloride (or bromide/alcohol), isobutyronitrile, organic base | Formation of 2-methyl-1-substituted phenyl-2-butyronitrile intermediate |
| 2 | Hydrolysis of the nitrile intermediate with base | Temperature: 80°C to 220°C; Solvent: same as step 1 | Base (alkali), solvent | Conversion to 2-methyl-1-substituted phenyl-2-butyric acid |
The nitrile intermediate can then be further converted to the amine via reduction or other amination steps.
- The reaction temperature control is critical to avoid side reactions.
- Organic bases used can vary but are essential for the initial substitution reaction.
- Solvent choice affects yield and purity.
Synthesis via Grignard Reagent and Ketene (Patent WO2021171301A1)
This process focuses on preparing trifluoromethyl acetophenone derivatives, which are crucial intermediates:
| Step | Reaction Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| a) | Formation of Grignard reagent from halo benzotrifluoride and magnesium | Room temperature; Solvent: dry THF; Catalyst: iodine | Halo benzotrifluoride (2-, 3-, 4-bromo), Mg turnings, iodine | Grignard reagent of trifluoromethylbenzene |
| b) | Reaction of Grignard reagent with ketene in presence of transition metal ligand-acid complex | Temperature: 0 to -10°C; Solvent: aromatic hydrocarbon | Ketene, Fe ligand complex, aliphatic acid | Isomeric mixture of trifluoromethyl acetophenone |
| c) | Oximation of trifluoromethyl acetophenone with hydroxylamine salt | Temperature: 40-45°C; Solvent: aliphatic alcohol | Hydroxylamine hydrochloride or sulfate, NaOH | Trifluoromethyl acetophenone oxime |
The oxime intermediate can be further processed to the target amine through reduction or other transformations.
- Grignard formation: confirmed by GLC.
- Overall yield of acetophenone: 75-85%.
- Oxime isolated yield: 80-85% after purification.
Alternative Routes and Catalytic Amination (Patent EP3904342A1)
This method describes copper-catalyzed amination reactions relevant to trifluoromethyl-substituted aromatic amines, which could be adapted for this compound:
| Step | Reaction Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Stirring of bromo-trifluoromethylaniline with 4-methylimidazole and tripotassium phosphate | 80°C under argon | 3-Bromo-5-trifluoromethylaniline, 4-methylimidazole, K3PO4 | Formation of imidazole-substituted intermediate |
| 2 | Addition of 8-hydroxyquinoline and copper(I) iodide, heating to boiling point | 165°C for 4-26 hours | CuI, 8-hydroxyquinoline | Catalytic amination and coupling |
| 3 | Workup and purification | Cooling, filtration, recrystallization | Ethanol, toluene/acetone mixture | Purified amine hydrochloride salt |
- Approximately 50-67% isolated yield of amine hydrochloride salts.
- This method emphasizes environmentally acceptable and cost-effective conditions.
- Copper catalysis enables efficient C-N bond formation.
Summary Table of Preparation Methods
| Method | Key Intermediates | Reaction Type | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Benzyl chloride + isobutyronitrile (CN105085278A) | 2-methyl-1-substituted phenyl-2-butyronitrile | Nucleophilic substitution, hydrolysis | -78°C to 220°C, organic base, THF/dioxane | Not specified | Straightforward, uses common reagents | Requires temperature control, multi-step |
| Grignard + ketene + oximation (WO2021171301A1) | Trifluoromethyl acetophenone oxime | Grignard addition, oximation | 0 to -10°C, THF, Fe catalyst | 75-85% overall | High purity, avoids hazardous reagents | Requires careful handling of Grignard and ketene |
| Copper-catalyzed amination (EP3904342A1) | Bromo-trifluoromethylaniline derivatives | Catalytic C-N coupling | 80-165°C, CuI catalyst | 50-67% | Environmentally friendly, cost-effective | Longer reaction times, moderate yield |
Research Findings and Notes
- The Grignard reagent approach is favored for its high yield and purity in producing trifluoromethyl acetophenone intermediates, which are key to synthesizing the target amine via subsequent oximation and reduction steps.
- The benzyl chloride/isobutyronitrile method provides a viable route for the introduction of the propan-2-yl amine framework but requires careful temperature control and multi-step processing.
- Copper-catalyzed amination offers an environmentally acceptable alternative for aromatic amine formation, particularly useful for substituted trifluoromethyl anilines, potentially adaptable for the target compound.
- Purification techniques often involve crystallization from solvents such as ethanol, toluene, or cycloalkanes to achieve high purity.
- Reaction monitoring via Gas Liquid Chromatography (GLC) is standard for confirming completion and purity during intermediate formation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine, and what challenges arise during its preparation?
- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, trifluoromethyl-substituted phenylpropan-2-amine derivatives can be synthesized using palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) with solvents like dimethylformamide (DMF) . Challenges include controlling regioselectivity due to the electron-withdrawing trifluoromethyl group, which may require optimized reaction temperatures (e.g., 60–80°C) and catalysts like Pd(PPh₃)₄ .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodology : Use a combination of nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and liquid chromatography-mass spectrometry (LCMS). For example, LCMS analysis (as in ) can confirm molecular weight (e.g., m/z 754 [M+H]⁺), while ¹⁹F NMR is critical for verifying trifluoromethyl group integration . Purity is assessed via HPLC with retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodology : Stability tests under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels should be conducted. indicates that related trifluoromethyl amines are stored at 4°C to prevent degradation. Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution or oxidation reactions?
- Methodology : The trifluoromethyl group is electron-withdrawing, directing electrophilic attacks to meta/para positions. For oxidation studies, reagents like potassium permanganate or hydrogen peroxide may yield ketones or carboxylic acids, but steric hindrance from the propan-2-yl group can slow reactivity. Computational modeling (e.g., DFT calculations) can predict reaction pathways and transition states .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology : Cross-validate results using orthogonal assays (e.g., microbial growth inhibition vs. cytotoxicity assays). For example, if antimicrobial activity is observed in vitro but not in cell-based models, consider compound permeability or metabolic stability. Pharmacokinetic studies (e.g., microsomal stability assays) and structural analogs (e.g., replacing the trifluoromethyl group with chloro) can isolate contributing factors .
Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to targets like amine transporters or cytochrome P450 enzymes. For instance, the trifluoromethyl group’s hydrophobicity may enhance binding to hydrophobic pockets, as seen in related pyridinyl derivatives .
Q. What analytical techniques are used to detect and quantify byproducts or isomers formed during synthesis?
- Methodology : Chiral HPLC or capillary electrophoresis separates enantiomers, while GC-MS identifies volatile byproducts. For example, diastereomeric impurities in propan-2-yl amines can be resolved using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
Q. How do reaction conditions (e.g., solvent polarity, temperature) affect the stereochemical outcome of the synthesis?
- Methodology : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, promoting inversion at chiral centers. In contrast, nonpolar solvents (e.g., toluene) may stabilize carbocation intermediates in SN1 pathways. Stereochemical control is critical for biological activity; optical rotation measurements and X-ray crystallography confirm configurations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
